molecular formula C25H26N6O B11182052 4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11182052
M. Wt: 426.5 g/mol
InChI Key: WWHXUDSQOJIXFX-CMDGGOBGSA-N
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Description

4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one include other quinazolinone derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall biological activity.

Biological Activity

4-Methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one, with CAS number 929814-97-1, is a complex organic compound notable for its diverse biological activities. Its molecular formula is C25H26N6O, and it has a molecular weight of 426.5 g/mol. The compound features a quinazolinone core, a pyrimidine moiety, and a piperazine substituent, which contribute to its pharmacological potential.

Structural Characteristics

The structural features of this compound can be summarized as follows:

Property Details
Molecular Formula C25H26N6O
Molecular Weight 426.5 g/mol
CAS Number 929814-97-1

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease processes. For instance, compounds with similar structures have demonstrated inhibitory effects on kinases and other critical enzymes that play roles in cancer and inflammatory diseases.
  • Antimicrobial Properties : There is evidence suggesting that derivatives of this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in the field of infectious diseases.
  • Antitumor Activity : Similar quinazolinone derivatives have been studied for their potential antitumor effects, indicating that this compound may also hold promise in cancer therapy.

The biological activity of this compound is likely mediated through its interaction with various biological macromolecules. Studies often utilize techniques such as molecular docking and structure-based drug design to elucidate the mechanisms underlying its effects.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as a modulator of certain receptors involved in cellular signaling pathways related to inflammation and cancer progression.
  • Gene Expression Regulation : By interacting with transcription factors, it could alter the expression of genes associated with cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Antiparasitic Activity : A study highlighted the synthesis and evaluation of quinazolinone derivatives for antiparasitic activity, indicating that modifications to the core structure can enhance efficacy against specific parasites .
  • Anticancer Research : Research has demonstrated that similar compounds exhibit selective cytotoxicity against cancer cell lines, suggesting that the unique functional groups present in this compound could enhance its selectivity and potency against tumor cells.
  • Pharmacological Profiles : Comparative studies have shown that compounds with similar scaffolds can exhibit varying degrees of biological activity based on their substituents and stereochemistry .

Properties

Molecular Formula

C25H26N6O

Molecular Weight

426.5 g/mol

IUPAC Name

4-methyl-7-[(E)-2-phenylethenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H26N6O/c1-18-23-21(16-20(17-22(23)32)9-8-19-6-3-2-4-7-19)29-25(28-18)31-14-12-30(13-15-31)24-26-10-5-11-27-24/h2-11,20H,12-17H2,1H3/b9-8+

InChI Key

WWHXUDSQOJIXFX-CMDGGOBGSA-N

Isomeric SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=NC=CC=N4)CC(CC2=O)/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=NC=CC=N4)CC(CC2=O)C=CC5=CC=CC=C5

Origin of Product

United States

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